5-amino-2-chloro-4-fluoroBenzamide
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Overview
Description
5-amino-2-chloro-4-fluoroBenzamide is an organic compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol It is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-chloro-4-fluoroBenzamide typically involves multiple steps. One common method starts with 2-chloro-4-fluoroaniline as the starting material. The process includes:
Nitration: Adding a nitro group to the benzene ring.
Deprotection: Removing protecting groups to reveal the desired functional groups.
Diazotization: Converting the amino group to a diazonium salt.
Substitution: Replacing the diazonium group with the desired substituents.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-amino-2-chloro-4-fluoroBenzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amino group .
Scientific Research Applications
5-amino-2-chloro-4-fluoroBenzamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-amino-2-chloro-4-fluoroBenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-fluorobenzamide: Similar structure but lacks the chlorine atom.
4-amino-2-fluorobenzamide: Similar structure but with different positioning of the amino and fluorine groups.
Uniqueness
5-amino-2-chloro-4-fluoroBenzamide is unique due to the specific combination of amino, chlorine, and fluorine substituents on the benzamide core. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H6ClFN2O |
---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluorobenzamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key |
ZZSRYELFEMGSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=O)N |
Origin of Product |
United States |
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